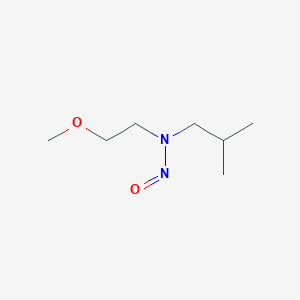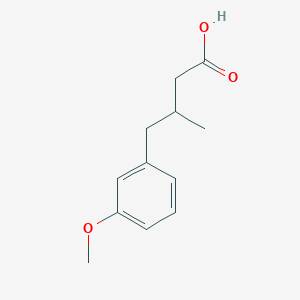
Methyl 4-((2,4-dimethoxyphenyl)amino)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
There are many synthesis protocols reported in the literature for the construction of quinolines. Some of these include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
Quinolines consist of a benzene ring fused with a pyridine moiety . The molecular structures of quinoline compounds are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can be involved in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic activity against various cancer cell lines. This research underscores the potential of quinoline derivatives in cancer therapy, demonstrating potent cytotoxic effects in murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural Studies of Helical Quinoline-derived Oligoamides
Jiang et al. (2003) conducted design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. This work contributes to our understanding of how quinoline derivatives can form stable helical structures, which are relevant in the development of new materials and in the study of biological systems (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Synthesis and Transformations of Aminoquinolines
Aleksanyan and Hambardzumyan (2013) focused on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, revealing their potential applications in biochemistry and medicine due to their efficient fluorophore properties (Aleksanyan & Hambardzumyan, 2013).
Mutagenicity of Methyl-substituted Quinolines
Nagao et al. (1981) investigated the effect of methyl substitution on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardine, highlighting the importance of understanding the mutagenic properties of quinoline derivatives for food safety and carcinogenesis research (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).
Synthesis of Quinoline-2-carboxylates
Gabrielli et al. (2016) presented a new one-pot synthesis protocol for quinoline-2-carboxylates, emphasizing their significance in various biologically active molecules and as ligands in metal-catalyzed reactions. This research provides a foundation for further exploration of quinoline derivatives in synthetic chemistry and drug development (Gabrielli, Giardinieri, Sampaolesi, Ballini, & Palmieri, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(2,4-dimethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-12-8-9-15(18(10-12)24-2)21-16-11-17(19(22)25-3)20-14-7-5-4-6-13(14)16/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQDSXJXROIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)

![N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792930.png)
![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B2792932.png)



![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2792939.png)



